Rhodanin-3-essigsäure

Übersicht

Beschreibung

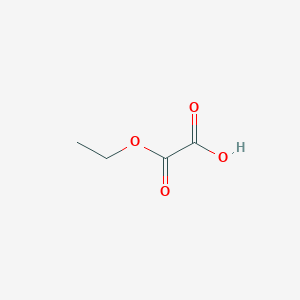

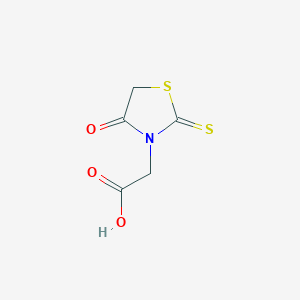

3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, also known as 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, is a useful research compound. Its molecular formula is C5H5NO3S2 and its molecular weight is 191.2 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antidiabetische Aktivität

Rhodanin-3-essigsäure-Derivate wurden für ihr Potenzial zur Behandlung von Diabetes erkannt. Eines der vermarkteten Arzneimittel, Epalrestat, ist ein this compound-Derivat, das seit 1992 in Japan zur Behandlung von diabetischen Komplikationen, insbesondere peripherer Neuropathie, eingesetzt wird . Es wirkt als Inhibitor der Aldose-Reduktase, einem Schlüsselenzym im Polyol-Stoffwechselweg des Glukose-Stoffwechsels unter hyperglykämischen Bedingungen .

Antibakterielle und Antimykotische Eigenschaften

Rhodanin-Derivate, einschließlich this compound, besitzen nachweislich signifikante antibakterielle und antimykotische Aktivitäten. Eine Reihe von this compound-Derivaten, die von Miao et al. synthetisiert wurden, zeigten eine bemerkenswerte antibakterielle Aktivität gegen grampositive Bakterien, einschließlich multiresistenter klinischer Isolate .

Antineoplastisches (Antikrebs-) Potenzial

Rhodaninverbindungen wurden auf ihre antineoplastischen Eigenschaften untersucht. Die strukturelle Vielfalt von Rhodanin-Derivaten ermöglicht die Entwicklung von Verbindungen mit einem breiten Spektrum pharmakologischer Aktivitäten, einschließlich potenzieller Antikrebswirkungen .

Pestizide Anwendungen

Die biologischen Aktivitäten von Rhodanin-Derivaten erstrecken sich auf pestizide Anwendungen. Ihre Fähigkeit, in verschiedene biologische Prozesse einzugreifen, macht sie zu Kandidaten für die Entwicklung neuer Pestizide .

Koordinationschemie

This compound wurde zur Synthese von Koordinationsverbindungen mit Übergangsmetallen verwendet. Diese Verbindungen wurden auf ihre strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen untersucht, darunter Materialwissenschaften und Katalyse .

Sensibilisatoren in Farbstoff-sensibilisierten Solarzellen

This compound-Einheiten wurden in organische Farbstoffe mit einer D-π-D-π-A-Struktur eingebaut, die als Sensibilisatoren in farbstoff-sensibilisierten Solarzellen verwendet werden. Diese Sensibilisatoren, insbesondere in Kombination mit Thiophen-Einheiten, weisen hohe molare Extinktionskoeffizienten auf, wodurch sie effizient Sonnenenergie in Elektrizität umwandeln können .

Wirkmechanismus

Rhodanine-3-acetic acid, also known as Rhodanine-N-acetic acid, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, or 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, is a compound of interest in the field of medicinal chemistry due to its diverse biological activities .

Target of Action

Rhodanine-3-acetic acid has been found to interact with various targets. It is known to inhibit copper corrosion in acidic media . In the context of biological activity, it has been used in the synthesis of compounds that interact with transition metals .

Mode of Action

The mode of action of Rhodanine-3-acetic acid involves its interaction with its targets. For instance, in the case of transition metals, Rhodanine-3-acetic acid coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand .

Biochemical Pathways

It is known that the compound and its derivatives have a broad range of properties mainly associated with biological activity .

Result of Action

The molecular and cellular effects of Rhodanine-3-acetic acid’s action are dependent on its targets. For example, when used as an inhibitor for copper corrosion, it can prevent the degradation of copper surfaces . In a biological context, its derivatives have been associated with antimicrobial and antidiabetic activities .

Action Environment

The action, efficacy, and stability of Rhodanine-3-acetic acid can be influenced by various environmental factors. For instance, the compound’s ability to inhibit copper corrosion may be affected by the acidity of the environment . In a biological context, the compound’s activity can be influenced by factors such as pH, temperature, and the presence of other molecules.

Biochemische Analyse

Biochemical Properties

Rhodanine-3-acetic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It has been found that the effect of drugs can be intensified if they were introduced in the form of metal complexes . It coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand . Various derivatives with antimicrobial and antidiabetic activities have been synthesized .

Cellular Effects

Rhodanine-3-acetic acid has effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been found to exhibit attractive antidiabetic properties .

Molecular Mechanism

The mechanism of action of Rhodanine-3-acetic acid involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a crucial metabolic enzyme in the polyol pathway, responsible for converting glucose to sorbitol in tissues independently of insulin .

Temporal Effects in Laboratory Settings

The effects of Rhodanine-3-acetic acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is important .

Dosage Effects in Animal Models

The effects of Rhodanine-3-acetic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Rhodanine-3-acetic acid is involved in metabolic pathways . It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels . It is a crucial metabolic enzyme in the polyol pathway .

Transport and Distribution

The transport and distribution of Rhodanine-3-acetic acid within cells and tissues are important aspects of its function . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Rhodanine-3-acetic acid and any effects on its activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

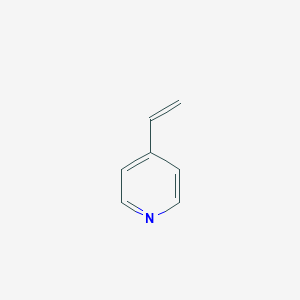

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRMXPSUZIYDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063986 | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674792 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5718-83-2 | |

| Record name | 3-(Carboxymethyl)rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5718-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine-N-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-thioxo-4-oxothiazolidine)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)